molecular formula C23H22FN3O5S2 B2704769 N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-09-4

N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2704769
CAS RN: 851781-09-4
M. Wt: 503.56
InChI Key: PTTOARGRWIJUHJ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a type of organic compound with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also includes phenyl groups (rings of six carbon atoms, i.e., benzene rings), a methanesulfonyl group, a methoxy group, and a fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As this is a specific compound, without more information, it’s difficult to provide an analysis of its properties .

Scientific Research Applications

Synthesis and Bioactivity

This compound belongs to a broader class of sulfonamides that have been synthesized and evaluated for their bioactivity, particularly for their cytotoxic properties and potential as carbonic anhydrase inhibitors. The synthesis involves the condensation reactions of certain benzaldehydes and hydrazinobenzenesulfonamide, yielding compounds with varying substituents such as fluorine, methoxy, and trimethoxy moieties. These derivatives have shown interesting cytotoxic activities, which may be pivotal for future anti-tumor activity studies. Notably, some derivatives have demonstrated strong inhibition against human cytosolic isoforms hCA I and II, indicating potential utility in treating diseases associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).

Potential as Cytotoxic Agents

Further studies have developed N-arylpyrazole derivatives bearing the sulfonamide moiety, synthesized via condensation reactions of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide. These compounds exhibited promising in vitro cytotoxic activity against human tumor cell lines such as MCF-7, Hela, and A549, with certain derivatives showing superior efficacy compared to known chemotherapeutic agents like celecoxib and cisplatin (Duan et al., 2016).

Enzyme Inhibitory Activities

The compound and its derivatives have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies aim to develop novel therapeutic agents for diseases like Alzheimer’s, leveraging the enzyme inhibitory properties of sulfonamide-based compounds. For instance, certain derivatives have been synthesized and shown to inhibit acetylcholinesterase effectively, suggesting potential applications in treating neurodegenerative disorders (Abbasi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the use of the compound. Pyrazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Pyrazole derivatives, due to their wide range of biological activities, are of interest in the development of new drugs . Future research could focus on synthesizing various derivatives and testing their biological activity.

properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-32-18-11-13-19(14-12-18)34(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)16-7-9-17(10-8-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTOARGRWIJUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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